4-Phenyl-6-(pyridin-4-yl)pyrimidin-2-amine
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Overview
Description
4-Phenyl-6-(pyridin-4-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with phenyl and pyridinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-(pyridin-4-yl)pyrimidin-2-amine typically involves the condensation of appropriate pyrimidine derivatives with phenyl and pyridinyl substituents. One common method involves the reaction of 4-chloropyrimidine with phenylboronic acid and pyridin-4-ylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-6-(pyridin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Phenyl-6-(pyridin-4-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Phenyl-6-(pyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)pyrimidin-2-amine
- N-phenylpyrimidin-2-amine
- 4-(pyridin-3-yl)pyrimidin-2-amine
Comparison
4-Phenyl-6-(pyridin-4-yl)pyrimidin-2-amine is unique due to the presence of both phenyl and pyridinyl groups, which contribute to its distinct biological activities. Compared to similar compounds, it has shown superior antitumor activity and better binding affinity to CDKs .
Properties
CAS No. |
914674-94-5 |
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Molecular Formula |
C15H12N4 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-phenyl-6-pyridin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C15H12N4/c16-15-18-13(11-4-2-1-3-5-11)10-14(19-15)12-6-8-17-9-7-12/h1-10H,(H2,16,18,19) |
InChI Key |
CYYVQRCPRSLJEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=NC=C3 |
Origin of Product |
United States |
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